hMAGL Inhibitory Potency: Head-to-Head Within-Series Comparison of Unsubstituted Parent vs. Halogen-Substituted Analogues
In the same experimental series, the unsubstituted parent compound (Compound 4; CAS 1014580-58-5) inhibits hMAGL with an IC₅₀ of 10 nM, whereas the halogen-substituted aniline derivatives 20, 21, and 24–26 exhibit IC₅₀ values in the range of 6.5–9 nM [1]. The parent compound reduced hMAGL activity to less than 50% at 100 nM concentration, alongside seven other compounds (4, 19–21, 24–26, and 34) [1]. Compound 4 thus represents the minimal pharmacophore required for nanomolar MAGL inhibition within this chemotype, with a potency only 1.1- to 1.5-fold lower than the most optimised leads [1].
| Evidence Dimension | hMAGL IC₅₀ (nM) |
|---|---|
| Target Compound Data | IC₅₀ = 10 nM (Compound 4; CAS 1014580-58-5) |
| Comparator Or Baseline | Compounds 20, 21, 24–26: IC₅₀ = 6.5–9 nM (halogen-substituted aniline derivatives) |
| Quantified Difference | Target is 1.1–1.5× less potent than optimised leads; still within single-digit nanomolar range |
| Conditions | In vitro human MAGL inhibition assay; enzyme activity measured at 100 nM compound concentration; 30 compounds screened from same series [1] |
Why This Matters
Establishes CAS 1014580-58-5 as the validated hit scaffold from which all potent leads were derived—procuring this compound provides the essential reference standard for any SAR follow-up within this chemotype.
- [1] Afzal O, Akhtar MS, Kumar S, Ali MR, Jaggi M, Bawa S. Hit to lead optimization of a series of N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamides as monoacylglycerol lipase inhibitors with potential anticancer activity. Eur J Med Chem. 2016;121:318-330. PMID: 27267002. View Source
